molecular formula C5H10BrNO B13244633 3-Bromooxan-4-amine

3-Bromooxan-4-amine

Cat. No.: B13244633
M. Wt: 180.04 g/mol
InChI Key: RTFBSHNEPDJNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromooxan-4-amine is a brominated derivative of oxane (tetrahydropyran), featuring a six-membered oxygen-containing ring with a bromine atom at position 3 and an amine group at position 4. The bromine atom enhances electrophilic reactivity, while the amine group provides a site for functionalization, making it valuable for drug discovery and organic synthesis.

Properties

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

3-bromooxan-4-amine

InChI

InChI=1S/C5H10BrNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2

InChI Key

RTFBSHNEPDJNDC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromooxan-4-amine typically involves the bromination of oxan-4-amine. One common method is the direct bromination of oxan-4-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 3-Bromooxan-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Bromooxan-4-amine .

Mechanism of Action

The mechanism of action of 3-Bromooxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the amine group can form hydrogen bonds, further stabilizing the interaction with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Oxane (Tetrahydropyran) Derivatives

Compounds with oxane cores and halogen/amine substituents share structural similarities but exhibit distinct properties based on substitution patterns:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Synthesis Yield/Purity
3-Bromooxan-4-amine Oxane, Br at C3, NH₂ at C4 ~178.03 Hypothesized antimicrobial activity Not explicitly reported
4-(3-Bromophenyl)oxan-4-amine hydrochloride Oxane, Br-phenyl at C4, NH₂·HCl 292.6 Drug development research Multi-step synthesis required
N-(3-chloro-4-methylphenyl)oxan-4-amine Oxane, Cl and methyl on phenyl ring ~239.72 Not specified 70–80% yield (reductive amination)

Key Differences :

  • The position of bromine (C3 vs. phenyl-substituted) affects electronic properties and target binding.
  • Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics.

Oxetane Derivatives

Four-membered oxetane rings introduce ring strain, enhancing reactivity compared to oxane derivatives:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Notable Features
N-(4-Bromobenzyl)oxetan-3-amine Oxetane, Br-benzyl at C3, NH₂ ~242.11 Potential anticancer activity Higher reactivity due to ring strain
3-(4-Bromophenyl)oxetan-3-amine Oxetane, Br-phenyl at C3 228.09 Not specified Bromine enhances electrophilicity

Comparison Insights :

  • Oxetanes exhibit greater metabolic stability and solubility than oxanes but may have reduced bioavailability due to smaller ring size.
  • Bromine placement on aromatic vs. aliphatic positions alters interactions with biological targets (e.g., enzymes).

Benzylamine Derivatives

Linear benzylamine derivatives highlight the impact of halogen type and substituent positions:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Reactivity Notes
3-Bromobenzylamine Benzylamine, Br at C3 186.04 Neuropharmacological effects Moderate nucleophilicity
4-Bromobenzylamine Benzylamine, Br at C4 186.04 Similar to 3-Bromo isomer Higher steric hindrance
3-Chlorobenzylamine Benzylamine, Cl at C3 141.61 Lower cytotoxicity Reduced reactivity vs. Br

Key Trends :

  • Para-substituted bromine (4-Bromobenzylamine) shows stronger biological activity than meta-substituted analogs.
  • Chlorine substitution reduces reactivity in nucleophilic substitutions compared to bromine .

Other Heterocyclic Amines

Brominated heterocycles with varied cores demonstrate scaffold-dependent properties:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Unique Aspects
3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine Oxadiazole, Br-phenyl at C2 ~240.08 Not specified Enhanced metabolic stability
3-Bromo-5-(trifluoromethyl)pyridin-2-amine Pyridine, Br at C3, CF₃ at C5 241.00 Agrochemical applications Fluorine improves lipophilicity

Structural Impact :

  • Trifluoromethyl groups enhance membrane permeability and stability .

Biological Activity

3-Bromooxan-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

3-Bromooxan-4-amine is characterized by the presence of a bromine atom attached to an oxan ring, which contributes to its unique reactivity and biological properties. The molecular structure can be represented as follows:

  • Chemical Formula : Cx_{x}Hy_{y}BrN (exact values depend on the specific structure)
  • Molecular Weight : Approximately 200 g/mol (exact value may vary)
  • IUPAC Name : 3-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Bromooxan-4-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of brominated compounds have shown enhanced activity against glioblastoma cells. In vitro studies demonstrated that these compounds can induce apoptosis at micromolar concentrations, with IC50 values indicating potent activity against specific cancer types .

The mechanism through which 3-Bromooxan-4-amine exerts its effects appears to involve:

  • Receptor-Mediated Endocytosis : Similar compounds have been shown to enter cells via receptor-mediated pathways, enhancing their cytotoxic effects specifically in cancer cells expressing certain receptors .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells while sparing normal cells.

Study on Glioblastoma Treatment

A notable study investigated the use of a conjugate involving a similar brominated compound targeting the epidermal growth factor receptor (EGFR). The results showed that mice treated with this conjugate had significantly improved survival rates and delayed tumor progression compared to controls. Specifically, 40% of treated mice remained tumor-free for over 58 days, highlighting the potential of brominated compounds in targeted cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, brominated compounds have been evaluated for their antimicrobial activity. A study comparing various halogenated amines found that those with bromine exhibited increased antibacterial effects compared to their chlorine counterparts. This increase in activity is attributed to enhanced electron density and subsequent reactivity against microbial targets .

Data Tables

PropertyValue
Molecular Weight~200 g/mol
Anticancer IC50 (Glioblastoma)~813 nM
Survival Rate (Mouse Model)40% tumor-free at 58 days
Biological ActivityObservations
AnticancerSignificant cytotoxicity
AntimicrobialEnhanced activity vs. bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.